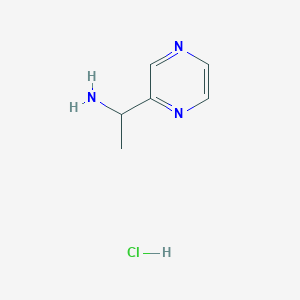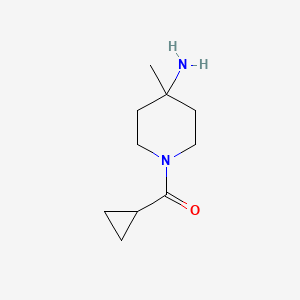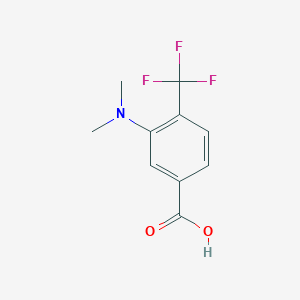![molecular formula C10H15ClN2O2S B1460589 Clorhidrato de N-[3-(aminometil)fenil]ciclopropanosulfonamida CAS No. 2137710-04-2](/img/structure/B1460589.png)
Clorhidrato de N-[3-(aminometil)fenil]ciclopropanosulfonamida
Descripción general
Descripción
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O2S and its molecular weight is 262.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal y Diseño de Fármacos
Clorhidrato de N-[3-(aminometil)fenil]ciclopropanosulfonamida: se utiliza en química medicinal para la síntesis de nuevos compuestos farmacéuticos. Su estructura sirve como un bloque de construcción en el diseño de fármacos con posibles aplicaciones terapéuticas. La presencia de un grupo amino y un grupo sulfonamida dentro de la molécula permite modificaciones químicas versátiles, lo que lo convierte en un andamiaje valioso para desarrollar inhibidores contra varios objetivos biológicos .
Estudios Biológicos
En biología, este compuesto se utiliza para estudiar las interacciones proteína-ligando. El grupo amino puede formar enlaces de hidrógeno con los sitios activos de las enzimas o los receptores, lo cual es crucial para comprender los mecanismos de unión que subyacen a la actividad biológica. Este conocimiento puede conducir al desarrollo de nuevos fármacos o la mejora de los existentes .
Síntesis Química
El compuesto también es significativo en la síntesis química. Puede actuar como intermedio en la preparación de moléculas más complejas. Su reactividad es particularmente útil para crear nuevos enlaces carbono-nitrógeno, que son frecuentes en muchos compuestos orgánicos, incluidos los productos naturales y los farmacéuticos .
Investigación Farmacológica
La investigación farmacológica utiliza This compound para explorar su potencial como farmacóforo. Las características estructurales del compuesto se analizan para determinar sus efectos sobre la farmacocinética y la farmacodinamia. Es un paso clave en el descubrimiento de fármacos, donde el objetivo es optimizar las propiedades del compuesto para una mejor eficacia y seguridad .
Toxicología
En toxicología, se estudia el compuesto por su perfil de seguridad. Los investigadores evalúan sus niveles de toxicidad, metabolismo y patrones de excreción. Comprender los aspectos toxicológicos es esencial para predecir los posibles efectos secundarios y garantizar el uso seguro de cualquier derivado desarrollado a partir de este compuesto .
Ciencia Ambiental
Por último, en la ciencia ambiental, se investigan la estabilidad y las vías de degradación del compuesto. Esta investigación es importante para evaluar el impacto ambiental de los productos farmacéuticos y sus metabolitos. Ayuda a desarrollar estrategias para la eliminación y el tratamiento ecológico de los residuos químicos .
Propiedades
IUPAC Name |
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c11-7-8-2-1-3-9(6-8)12-15(13,14)10-4-5-10;/h1-3,6,10,12H,4-5,7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLSCTJKLRPWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




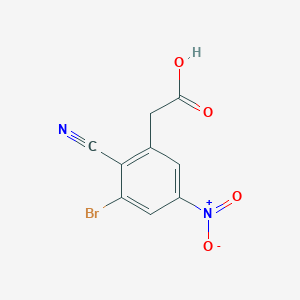
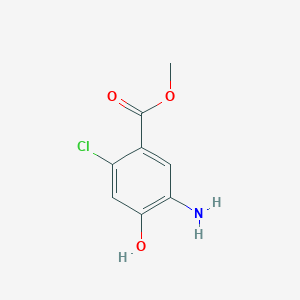

![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride](/img/structure/B1460513.png)
